molecular formula C13H16N2O5 B3956656 6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one

6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one

Cat. No.: B3956656
M. Wt: 280.28 g/mol
InChI Key: CVLKDXLRWZVGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a 2,5-dimethoxyphenyl group and a nitro group attached to a piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable piperidine derivative under nitration conditions. One common method involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the piperidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by the substitution of methoxy groups with other functional groups.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.

    Materials Science: The compound is used in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The methoxy groups may also play a role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar 2,5-dimethoxyphenyl group.

    Chalcones: Compounds with a similar aromatic structure and potential biological activities.

Uniqueness

6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-8-3-5-11(20-2)9(7-8)13-10(15(17)18)4-6-12(16)14-13/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLKDXLRWZVGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 2
6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 3
6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 4
6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 5
6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 6
6-(2,5-Dimethoxyphenyl)-5-nitropiperidin-2-one

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